2-[2-(Pyridin-3-yl)ethenyl]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline, 2-[2-(3-pyridinyl)ethenyl]- is a heterocyclic compound that features a quinazoline core with a pyridinyl group attached via an ethenyl linkage. This compound is part of a broader class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline, 2-[2-(3-pyridinyl)ethenyl]- typically involves the following steps:
Aza-Diels-Alder Reaction: This reaction involves the coupling of an imine and an electron-rich alkene to form the quinazoline core.
Microwave-Assisted Reaction: This method accelerates the reaction process and improves yields by using microwave irradiation.
Metal-Mediated Reaction: Palladium-catalyzed reactions are commonly used to form the ethenyl linkage between the quinazoline and pyridinyl groups.
Industrial Production Methods
Industrial production of quinazoline derivatives often employs phase-transfer catalysis and ultrasound-promoted reactions to enhance reaction rates and yields . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Quinazoline, 2-[2-(3-pyridinyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are typical substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of quinazoline, 2-[2-(3-pyridinyl)ethenyl]- .
Scientific Research Applications
Quinazoline, 2-[2-(3-pyridinyl)ethenyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of quinazoline, 2-[2-(3-pyridinyl)ethenyl]- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It acts as an inhibitor of enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression.
Receptor Binding: Binds to receptors involved in inflammatory and immune responses.
Pathway Modulation: Modulates signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Quinazoline, 2-[2-(3-pyridinyl)ethenyl]- can be compared with other similar compounds such as:
Pyrido[3,2-d]pyrimidine: Both compounds are used in the design of multi-targeting agents for diseases like Alzheimer’s.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity through protein kinase inhibition.
Furo[2,3-d]pyrimidine: Exhibits diverse biological activities and is considered a bioisostere with purines.
Uniqueness
Quinazoline, 2-[2-(3-pyridinyl)ethenyl]- is unique due to its specific structural features that allow it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry .
Properties
CAS No. |
100961-94-2 |
---|---|
Molecular Formula |
C15H11N3 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-(2-pyridin-3-ylethenyl)quinazoline |
InChI |
InChI=1S/C15H11N3/c1-2-6-14-13(5-1)11-17-15(18-14)8-7-12-4-3-9-16-10-12/h1-11H |
InChI Key |
WDEZYRYUPONAOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C=CC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.